1-[(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid
Description
Historical Context and Development
The development of 1-[(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid emerges from decades of research into heterocyclic chemistry and the systematic exploration of 1,3,4-thiadiazole derivatives. The foundational work on 1,3,4-thiadiazole synthesis dates back to historical cyclization methodologies involving acylhydrazines and various sulfur-containing reagents. The evolution of synthetic approaches has progressed from early harsh condition methodologies employing phosphorus sulfide reagents such as phosphorus pentasulfide and Lawesson's reagent to more refined techniques utilizing propylphosphonic anhydride as both coupling and cyclodehydration agents. These advances have enabled the preparation of increasingly complex thiadiazole derivatives with enhanced structural diversity.
The specific compound under examination represents a culmination of synthetic advancement that incorporates lessons learned from extensive structure-activity relationship studies within the thiadiazole family. The integration of the 4-chlorophenyl substituent reflects the recognized importance of halogenated aromatic systems in modulating biological activity, while the piperidine-3-carboxylic acid component introduces both conformational flexibility and hydrogen bonding capabilities. The development timeline of such complex derivatives coincides with the broader recognition of 1,3,4-thiadiazoles as privileged scaffolds in medicinal chemistry, a classification that has driven intensive research efforts since the early 2000s.
The synthetic accessibility of this compound has been enhanced through the development of improved cyclization methodologies for 1,3,4-thiadiazole formation. Modern approaches include one-pot syntheses that avoid tedious multistep procedures, with methods achieving high efficiency and broad functional group tolerance. The progression from traditional harsh reaction conditions to milder, more selective synthetic routes has been instrumental in enabling the preparation of complex derivatives like the compound under study, which requires preservation of sensitive functional groups throughout the synthetic sequence.
Classification within Heterocyclic Chemistry
This compound occupies a distinct position within the broader classification system of heterocyclic compounds. As a member of the five-membered heterocyclic family, the 1,3,4-thiadiazole core contains two nitrogen atoms and one sulfur atom arranged in a specific regioisomeric pattern that distinguishes it from other thiadiazole isomers. This particular regioisomer represents one of four possible thiadiazole arrangements, specifically the 1,3,4-configuration, which has emerged as the most extensively studied and pharmacologically relevant form.
The compound demonstrates the principle of heterocyclic fusion and substitution that characterizes advanced medicinal chemistry approaches. The heterocyclic classification system places this molecule within the category of compounds containing multiple heteroatoms distributed across different ring systems. The presence of both nitrogen and sulfur heteroatoms contributes to the compound's electronic properties, with the sulfur atom providing relatively high aromaticity and the nitrogen atoms serving as hydrogen bond acceptors. This electronic configuration enhances membrane permeability while maintaining the capacity for specific molecular interactions with biological targets.
Within the broader context of heterocyclic chemistry, the compound exemplifies the successful integration of saturated and unsaturated heterocyclic systems. The piperidine component represents a saturated six-membered nitrogen heterocycle that functions as a conventional amine with modified steric properties, while the thiadiazole ring contributes aromatic character and specific electronic properties. This combination of heterocyclic systems creates a molecular architecture that balances conformational flexibility with rigidity, a design principle that has proven valuable in optimizing biological activity.
The classification of this compound also extends to its functional group diversity, incorporating amide linkages, aromatic halogen substitution, and carboxylic acid functionality. This multifunctional character places it within the category of hybrid molecules that combine structural elements from multiple pharmacologically active frameworks, a strategy that has become increasingly important in contemporary drug design efforts.
Significance in Medicinal Chemistry Research
The significance of this compound in medicinal chemistry research stems from its embodiment of multiple design principles that have proven successful in pharmaceutical development. The 1,3,4-thiadiazole nucleus has attracted considerable attention from medicinal chemists due to its multiple pharmacological activities, including antiviral, anticancer, antibacterial, and anticonvulsant properties. This broad spectrum of biological activities has established the thiadiazole scaffold as a privileged pharmacophore that provides a foundation for developing diverse therapeutic agents.
The compound's structural features align with established principles of drug design that emphasize the importance of balanced physicochemical properties. The molecular weight of 394.8 grams per mole places it within the optimal range for oral bioavailability according to Lipinski's rule of five, while the presence of hydrogen bond donors and acceptors provides opportunities for specific binding interactions with protein targets. The incorporation of the piperidine ring system introduces conformational flexibility that can be crucial for achieving optimal binding orientations with diverse biological targets.
Research into 1,3,4-thiadiazole derivatives has demonstrated their potential as bioisosteric replacements for other heterocyclic systems, particularly thiazole moieties. This bioisosteric relationship enables medicinal chemists to modify existing pharmacologically active compounds by substituting thiadiazole rings for other heterocycles, potentially improving activity or reducing adverse effects. The strong aromaticity of thiadiazole derivatives contributes to their biological activity and provides a stable platform for further structural modifications.
The compound represents an example of hybrid molecule design, where multiple pharmacologically relevant structural elements are combined within a single molecular framework. This approach has gained prominence in medicinal chemistry as it allows for the potential synergistic combination of different biological activities while maintaining drug-like properties. The integration of the chlorophenyl group, thiadiazole ring, and piperidine carboxylic acid components creates opportunities for multiple modes of biological interaction.
Position within Thiadiazole Derivative Family
Within the extensive family of thiadiazole derivatives, this compound occupies a unique position characterized by its complex substitution pattern and multifunctional architecture. The compound belongs to the class of 2,5-disubstituted 1,3,4-thiadiazoles, which represents one of the most extensively studied categories within this heterocyclic family. The specific substitution pattern, featuring carbonyl-linked substituents at both the 2- and 5-positions of the thiadiazole ring, demonstrates the synthetic sophistication achievable through modern cyclization methodologies.
Comparative analysis with other thiadiazole derivatives reveals the compound's structural complexity relative to simpler members of this family. While basic 1,3,4-thiadiazole derivatives may contain simple alkyl or aryl substituents, this compound incorporates extended conjugated systems and multiple functional groups that enhance its potential for biological activity. The presence of the 4-chlorophenyl amide substituent aligns with successful structural modifications observed in other pharmacologically active thiadiazole derivatives, where halogenated aromatic systems have proven beneficial for biological activity.
The piperidine-3-carboxylic acid component distinguishes this compound from many other thiadiazole derivatives that typically incorporate simpler alkyl or aryl substituents. This structural feature provides additional opportunities for hydrogen bonding and electrostatic interactions with biological targets, potentially enhancing selectivity and potency compared to less functionalized derivatives. The carboxylic acid functionality also introduces pH-dependent ionization behavior that can influence the compound's pharmacokinetic properties and cellular uptake.
Recent research into 5-aryl-1,3,4-thiadiazole-based compounds has demonstrated the importance of substitution patterns in determining biological activity. The compound under study incorporates design elements that have proven successful in other thiadiazole derivatives, including the use of carbonyl linkers to connect heterocyclic systems and the incorporation of halogenated aromatic substituents. These structural features position the compound within the category of advanced thiadiazole derivatives that represent the current state of the art in this field.
Table 1: Structural Classification of Key Thiadiazole Derivative Components
| Component | Chemical Class | Functional Role | Structural Contribution |
|---|---|---|---|
| 1,3,4-Thiadiazole core | Five-membered heterocycle | Aromatic scaffold | Electronic properties, hydrogen bonding |
| 4-Chlorophenyl group | Halogenated aromatic system | Hydrophobic interaction | Membrane permeability, binding affinity |
| Piperidine ring | Saturated nitrogen heterocycle | Conformational flexibility | Spatial orientation, basicity |
| Carboxylic acid | Ionizable functional group | Hydrogen bonding | Solubility, electrostatic interaction |
| Carbonyl linkers | Amide functionalities | Structural connection | Planarity, hydrogen bonding |
Table 2: Comparative Analysis with Representative Thiadiazole Derivatives
| Compound Type | Molecular Weight Range | Substitution Complexity | Biological Activity Spectrum |
|---|---|---|---|
| Simple 2-amino-1,3,4-thiadiazoles | 100-200 g/mol | Low | Narrow spectrum |
| 2,5-Disubstituted derivatives | 200-350 g/mol | Moderate | Moderate spectrum |
| Multi-ring hybrid systems | 350-500 g/mol | High | Broad spectrum |
| Target compound | 394.8 g/mol | High | Potentially broad |
The evolutionary progression within thiadiazole derivative development has moved toward increasingly complex molecular architectures that incorporate multiple pharmacophores and functional groups. This compound represents this trend toward structural sophistication, combining elements that have individually demonstrated biological relevance into a single molecular framework. The synthetic accessibility of such complex derivatives has been enabled by advances in heterocyclic chemistry that allow for the reliable construction of multifunctional molecules while maintaining chemical stability and purity.
Properties
IUPAC Name |
1-[5-[(4-chlorophenyl)carbamoyl]-1,3,4-thiadiazole-2-carbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O4S/c17-10-3-5-11(6-4-10)18-12(22)13-19-20-14(26-13)15(23)21-7-1-2-9(8-21)16(24)25/h3-6,9H,1-2,7-8H2,(H,18,22)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLVJLXYZGJNIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NN=C(S2)C(=O)NC3=CC=C(C=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701112754 | |
| Record name | 3-Piperidinecarboxylic acid, 1-[[5-[[(4-chlorophenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701112754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142210-08-9 | |
| Record name | 3-Piperidinecarboxylic acid, 1-[[5-[[(4-chlorophenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]carbonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142210-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Piperidinecarboxylic acid, 1-[[5-[[(4-chlorophenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701112754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The 1,3,4-thiadiazole ring is typically synthesized via cyclization reactions involving thiosemicarbazides or related precursors. The introduction of the 4-chlorophenyl amino carbonyl group at the 5-position of the thiadiazole ring is achieved by acylation or carbamoylation reactions.
- Starting material: 2-amino-1,3,4-thiadiazole or a suitable precursor.
- Carbamoylation: Reaction with 4-chlorophenyl isocyanate or 4-chlorophenyl carbamoyl chloride to introduce the [(4-chlorophenyl)amino]carbonyl substituent at the 5-position.
- Reaction conditions: Typically performed in inert solvents such as N,N-dimethylformamide or toluene, at temperatures ranging from ambient to 150 °C, depending on the reagent reactivity.
This step is critical to ensure the correct substitution pattern on the thiadiazole ring, which influences the biological activity of the final compound.
Preparation of Piperidine-3-carboxylic Acid Derivative
The piperidine-3-carboxylic acid moiety is commercially available or can be synthesized via known methods such as:
- Hydrogenation of pyridine derivatives followed by carboxylation.
- Functional group transformations on piperidine rings to introduce the carboxylic acid at the 3-position.
The piperidine ring nitrogen is the site for further acylation to attach the thiadiazole moiety.
Coupling of the Thiadiazole Derivative to Piperidine-3-carboxylic Acid
The key step in the preparation of the target compound is the formation of the amide bond linking the thiadiazole carbonyl group to the piperidine nitrogen.
Activation of the carboxylic acid: The piperidine-3-carboxylic acid is converted into an activated intermediate such as an acid chloride, mixed anhydride, or active ester.
- Common reagents include thionyl chloride, oxalyl chloride for acid chlorides.
- Mixed anhydrides can be formed using ethyl chloroformate or isobutyl chloroformate in the presence of a base.
- Active esters may be prepared using N-hydroxybenzotriazole or pentafluorophenyl trifluoroacetate with carbodiimide coupling agents.
Coupling reaction: The activated piperidine-3-carboxylic acid derivative is reacted with the thiadiazole amine derivative under inert atmosphere.
Bases and solvents: Organic bases such as triethylamine, N-methylmorpholine, or diisopropylethylamine are used to scavenge the acid formed during coupling. Solvents include inert aprotic solvents like dichloromethane, dimethylformamide, or tetrahydrofuran.
Temperature: The reaction is typically conducted between -78 °C and 150 °C, optimized to maximize yield and minimize side reactions.
Purification and Isolation
- The crude product is isolated by aqueous workup, often involving extraction with organic solvents such as ethyl acetate or toluene.
- The product may be purified by recrystallization or chromatographic techniques.
- The final compound can be isolated as a free acid or as a salt (e.g., hydrochloride) depending on the intended use.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Solvents | Temperature Range | Time (hours) | Notes |
|---|---|---|---|---|---|
| Thiadiazole ring formation | 2-amino-1,3,4-thiadiazole + 4-chlorophenyl isocyanate | DMF, toluene | Ambient to 150 °C | 8–48 | Carbamoylation at 5-position |
| Piperidine-3-carboxylic acid synthesis | Commercial or via hydrogenation/carboxylation | Various | Variable | Variable | Starting material for coupling |
| Activation of piperidine acid | Thionyl chloride, ethyl chloroformate, or carbodiimides | DCM, DMF, THF | 0 to 150 °C | 1–24 | Formation of acid chloride, anhydride, or active ester |
| Coupling reaction | Activated acid + thiadiazole amine + base | DCM, DMF, THF | -78 to 150 °C | 1–24 | Amide bond formation |
| Purification | Extraction, recrystallization, chromatography | Ethyl acetate, toluene | Ambient | Variable | Isolation of pure compound |
Research Findings and Optimization Notes
- The choice of solvent and base significantly affects the yield and purity of the final compound. For example, N,N-dimethylacetamide and triethylamine are preferred for their inertness and efficiency in coupling reactions.
- Reaction times between 13 to 20 hours at 140–160 °C are optimal for carbamoylation steps to ensure complete conversion without decomposition.
- Hydrolysis steps, if required for intermediate transformations, are best performed with lithium hydroxide in ethanol at 40–70 °C for 5–10 hours to achieve high purity.
- The use of active esters such as pentafluorophenyl esters can improve coupling efficiency and reduce side reactions.
- The final compound’s isolation as a hydrochloride salt enhances stability and handling.
Chemical Reactions Analysis
Documented Reactivity of Analogous Compounds
Data from structurally related 1,3,4-thiadiazole derivatives ( ) suggest the following:
Amide Hydrolysis
- The carbamoyl group (C=O-NH) in position 5 of the thiadiazole may undergo hydrolysis to form a carboxylic acid. For example, similar compounds hydrolyze in 6M HCl at reflux to yield thiadiazole-5-carboxylic acids .
Hypothetical Reaction:
\text{1 5 4 Chlorophenyl amino carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylicacid}\xrightarrow{\text{HCl H}_2\text{O}}\text{1 5 carboxy 1 3 4 thiadiazol 2 yl carbonyl piperidine 3 carboxylic acid}+4\text{ chloroaniline}
Nucleophilic Aromatic Substitution (SNAr)
- The 4-chlorophenyl group may participate in SNAr reactions under basic conditions. For instance, chlorine can be replaced by methoxy or amine groups in the presence of NaOMe/NH .
Example Pathway:
Thiadiazole Ring Modifications
- The 1,3,4-thiadiazole core is stable under mild conditions but may undergo ring-opening in the presence of strong nucleophiles (e.g., hydrazine) to form thiosemicarbazides .
Stability and Degradation
- Thermal Stability : No direct data, but related thiadiazoles decompose above 250°C, releasing SO and NH .
- Photolytic Sensitivity : Chlorinated aromatics may undergo photodechlorination under UV light .
Biological Interactions
Though not direct chemical reactions, the compound’s anticancer activity (IC = 4.27 µg/mL against SK-MEL-2 cells ) suggests interactions with cellular targets:
- Tubulin Binding : Analog 22 (Fig. 9 in ) forms hydrogen bonds and π-cation interactions with tubulin, inhibiting polymerization.
- Kinase Inhibition : Derivatives suppress ERK1/2 kinase, inducing cell cycle arrest .
Synthetic Routes (Inferred)
Based on patents and analogs ( ):
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Formation of thiadiazole core | Cyclocondensation of thiosemicarbazide with carboxylic acid derivatives. |
| 2 | Amide coupling | EDCI/HOBt, 4-chlorophenyl isocyanate. |
| 3 | Piperidine-carboxylic acid linkage | Carbodiimide-mediated coupling of thiadiazole carbonyl chloride with piperidine-3-carboxylic acid. |
Key Data Table
Scientific Research Applications
1-[(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies and drug development.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and targets, which can be explored for the treatment of diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but they often include inhibition or activation of key enzymes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations and Functional Group Impacts
The following table summarizes critical differences between the target compound and analogs identified in the evidence:
Detailed Analysis of Structural Differences
Thiadiazole vs. Oxazole/Pyrazole Cores
- Thiadiazole (target compound): Sulfur in the ring enhances electron-withdrawing effects and metabolic stability compared to oxazole (oxygen) or pyrazole (nitrogen-based) cores .
Carboxylic Acid vs. Ester/Ketone Groups
- The carboxylic acid in the target compound increases hydrophilicity and ionic interactions compared to ethyl esters () or ketones (). This may improve solubility but reduce membrane permeability .
- Amide linkages (e.g., ) balance solubility and stability, often seen in drug-like molecules .
Substituent Effects: Chlorophenyl vs. Fluorophenyl
Research Findings and Implications
Bioactivity Trends (Inferred)
- Enzyme inhibition : The carboxylic acid group in the target compound may act as a zinc-binding motif in metalloenzyme inhibitors (e.g., carbonic anhydrase) .
Biological Activity
1-[(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid is a complex organic compound that incorporates a thiadiazole moiety, which has been associated with various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring attached to a thiadiazole structure, which is known for its diverse biological activities. The presence of the 4-chlorophenyl group enhances its interaction with biological targets.
| Property | Description |
|---|---|
| Molecular Formula | C15H16ClN5O3S |
| Molecular Weight | 373.83 g/mol |
| IUPAC Name | This compound |
| Key Functional Groups | Thiadiazole, piperidine, carboxylic acid |
Antimicrobial Activity
Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties. The compound's structural features allow it to target bacterial cell walls and inhibit growth. Studies have shown that related compounds demonstrate activity against various strains of bacteria and fungi .
Anticancer Properties
The 1,3,4-thiadiazole moiety has been linked to anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that compounds with similar structures can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth .
Anti-inflammatory Effects
Thiadiazole derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. The compound may modulate pathways involving NF-kB and COX enzymes, leading to decreased inflammatory responses .
The mechanism of action for this compound involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It can bind to specific receptors on cell membranes, altering cellular signaling pathways that lead to therapeutic effects.
Study 1: Anticancer Activity
In a study evaluating the anticancer potential of thiadiazole derivatives, compounds similar to this compound were tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting significant potency .
Study 2: Antimicrobial Efficacy
A series of thiadiazole derivatives were assessed for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with structural similarities exhibited minimum inhibitory concentrations (MICs) in the low micromolar range .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Catalyst/Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Pd(OAc)₂, XPhos | tert-BuOH | 100°C | 60–75% |
| 2 | HCl | H₂O | 95°C | 85–90% |
How can researchers optimize reaction yields when synthesizing the thiadiazole-piperidine scaffold?
Advanced
Yield optimization requires:
- Catalyst Screening : Use Pd(OAc)₂ with bulky ligands (e.g., XPhos) to reduce steric hindrance and improve regioselectivity .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while tert-BuOH minimizes side reactions .
- Temperature Control : Gradual heating (40°C → 100°C) prevents decomposition of heat-sensitive intermediates .
What analytical techniques are critical for confirming the compound’s structural integrity?
Q. Basic
- X-ray Crystallography : Resolves bond angles and stereochemistry (e.g., C13–C14 bond length: 1.504 Å; dihedral angles: 174.57°) .
- NMR Spectroscopy : Key signals include δ 7.2–8.1 ppm (aromatic protons) and δ 3.5–4.2 ppm (piperidine CH₂ groups) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 452.1) .
Q. Table 2: Key Analytical Parameters
| Technique | Critical Parameters | Example Data |
|---|---|---|
| XRD | Space group P1, a = 6.06 Å | Triclinic system |
| ¹H NMR | Coupling constants (J = 8–10 Hz) | δ 7.8 (d, J = 8.5 Hz) |
How can contradictions between NMR and X-ray crystallography data be resolved?
Q. Advanced
- Dynamic vs. Static Structures : NMR may average conformers, while XRD captures a single crystal state. Use variable-temperature NMR to assess conformational flexibility .
- Tautomeric Equilibria : Thiadiazole tautomers (e.g., 1,3,4-thiadiazole vs. 1,2,4-thiadiazole) require DFT calculations to validate dominant forms .
What in silico methods predict the compound’s biological activity and binding modes?
Q. Advanced
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase).
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
- ADMET Prediction : SwissADME evaluates logP (2.8) and BBB permeability .
What purification strategies effectively isolate the compound from byproducts?
Q. Basic
- Column Chromatography : Silica gel with EtOAc/hexane (3:7) separates thiadiazole intermediates .
- Recrystallization : Use ethanol/water (1:1) to obtain crystals >95% purity .
How to design experiments for studying structure-activity relationships (SAR) of derivatives?
Q. Advanced
- Scaffold Modification : Replace 4-chlorophenyl with electron-withdrawing groups (e.g., CF₃) to assess potency shifts .
- Bioisosteric Replacement : Substitute thiadiazole with oxadiazole and compare IC₅₀ values in enzyme assays .
What challenges arise in scaling up the synthesis from mg to gram scale?
Q. Advanced
- Exothermic Reactions : Use jacketed reactors to control temperature during Pd-catalyzed steps .
- Catalyst Recycling : Immobilize Pd on mesoporous silica to reduce costs .
How to assess the compound’s stability under varying pH and temperature conditions?
Q. Basic
- Forced Degradation : Incubate at pH 1–13 (37°C, 24 hrs) and monitor via HPLC. Stability is optimal at pH 6–8 .
- Thermal Analysis : TGA shows decomposition onset at 220°C .
How to validate computational models with experimental bioactivity data?
Q. Advanced
- Correlation Analysis : Compare docking scores (e.g., Glide SP) with IC₅₀ values from kinase assays (R² > 0.85 indicates validity) .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations in binding pockets and validate via ITC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
